molecular formula C17H13BrFN B14567815 6-(1-Bromoethyl)-2-(4-fluorophenyl)quinoline CAS No. 61299-81-8

6-(1-Bromoethyl)-2-(4-fluorophenyl)quinoline

Cat. No.: B14567815
CAS No.: 61299-81-8
M. Wt: 330.2 g/mol
InChI Key: HTBJAHSEGSMQOR-UHFFFAOYSA-N
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Description

6-(1-Bromoethyl)-2-(4-fluorophenyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromoethyl group and a fluorophenyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Bromoethyl)-2-(4-fluorophenyl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of 2-(4-fluorophenyl)quinoline, which can be achieved through the Friedländer synthesis. This involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

The next step involves the bromination of the ethyl group at the 6-position of the quinoline ring. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Bromoethyl)-2-(4-fluorophenyl)quinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.

    Oxidation: Formation of quinoline ketones or carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

Scientific Research Applications

6-(1-Bromoethyl)-2-(4-fluorophenyl)quinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.

    Biological Studies: The compound can be used to study the interaction of quinoline derivatives with biological targets such as enzymes and receptors.

    Material Science: It can be employed in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-(1-Bromoethyl)-2-(4-fluorophenyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromoethyl and fluorophenyl groups can enhance its binding affinity and selectivity towards these targets. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Bromoethyl)-2-phenylquinoline: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-(1-Bromoethyl)-2-(4-chlorophenyl)quinoline: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions with biological targets.

    6-(1-Bromoethyl)-2-(4-methylphenyl)quinoline: Features a methyl group instead of fluorine, potentially altering its electronic and steric properties.

Uniqueness

6-(1-Bromoethyl)-2-(4-fluorophenyl)quinoline is unique due to the presence of both the bromoethyl and fluorophenyl groups. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the bromoethyl group provides a reactive site for further chemical modifications. These features make it a valuable compound for various research applications.

Properties

CAS No.

61299-81-8

Molecular Formula

C17H13BrFN

Molecular Weight

330.2 g/mol

IUPAC Name

6-(1-bromoethyl)-2-(4-fluorophenyl)quinoline

InChI

InChI=1S/C17H13BrFN/c1-11(18)13-4-8-17-14(10-13)5-9-16(20-17)12-2-6-15(19)7-3-12/h2-11H,1H3

InChI Key

HTBJAHSEGSMQOR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)F)Br

Origin of Product

United States

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